3,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide
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Overview
Description
3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H8Cl3FNO. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can form a new amide.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can yield amines or alcohols, depending on the specific reaction conditions.
Hydrolysis: Hydrolysis typically produces the corresponding carboxylic acid and amine.
Scientific Research Applications
3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 2,4-Dichloro-N-(3-fluorophenyl)benzamide
- 3,5-Dichloro-N-(4-pentyl-phenyl)benzamide
Uniqueness
3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and specificity in various applications.
Properties
Molecular Formula |
C13H7Cl3FNO |
---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl3FNO/c14-9-3-1-7(5-10(9)15)13(19)18-8-2-4-12(17)11(16)6-8/h1-6H,(H,18,19) |
InChI Key |
VXWQMMZCTZMNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl |
Origin of Product |
United States |
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